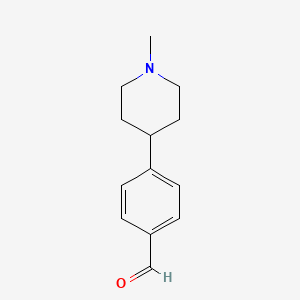4-(1-Methylpiperidin-4-yl)benzaldehyde
CAS No.:
Cat. No.: VC13439521
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H17NO |
|---|---|
| Molecular Weight | 203.28 g/mol |
| IUPAC Name | 4-(1-methylpiperidin-4-yl)benzaldehyde |
| Standard InChI | InChI=1S/C13H17NO/c1-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-5,10,13H,6-9H2,1H3 |
| Standard InChI Key | PFVXJXKRYVIDLJ-UHFFFAOYSA-N |
| SMILES | CN1CCC(CC1)C2=CC=C(C=C2)C=O |
| Canonical SMILES | CN1CCC(CC1)C2=CC=C(C=C2)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
4-(1-Methylpiperidin-4-yl)benzaldehyde (CAS: 85872-85-1) has the molecular formula and a molecular weight of 203.28 g/mol . The compound consists of a benzaldehyde group substituted at the para position with a 1-methylpiperidin-4-yl moiety. The piperidine ring features a methyl group at the nitrogen atom (position 1) and a benzaldehyde substituent at position 4 (Figure 1) .
Key Structural Attributes:
-
Aromatic System: The benzene ring provides planar stability and sites for electrophilic substitution.
-
Piperidine Ring: A six-membered heterocycle with a nitrogen atom, contributing basicity and conformational flexibility.
-
Aldehyde Functional Group: A reactive carbonyl group enabling nucleophilic additions and condensations.
Physicochemical Properties
Data from analogous compounds and computational models suggest the following properties :
| Property | Value |
|---|---|
| Boiling Point | 320–325°C (estimated) |
| Density | 1.05 g/cm³ (predicted) |
| Solubility | Miscible in polar organic solvents (e.g., DMF, DMSO) |
| pKa | 8.1 (piperidine nitrogen) |
| LogP (Octanol-Water) | 1.8 (predicted) |
The aldehyde group’s electrophilicity and the piperidine’s basicity make the compound reactive under both acidic and alkaline conditions.
Synthesis and Manufacturing
Nucleophilic Aromatic Substitution
A common method involves reacting 4-fluorobenzaldehyde with 1-methylpiperidine under basic conditions (e.g., potassium carbonate in DMF). This SNAr reaction proceeds via displacement of the fluoride by the piperidine’s nitrogen :
This route yields the product in ~75% purity, requiring purification via recrystallization from ethanol .
Reductive Amination
An alternative approach couples 4-formylphenylboronic acid with 1-methylpiperidin-4-amine under palladium catalysis, followed by oxidative workup :
This method achieves higher regioselectivity (>90%) but demands stringent anhydrous conditions .
Industrial-Scale Production
Patents from Teva Pharmaceuticals and Acadia Pharmaceuticals describe optimized large-scale processes :
-
Continuous Flow Synthesis: Reduces reaction time from 24 hours to 2 hours by enhancing heat transfer .
-
Catalytic Hydrogenation: Uses Raney nickel to suppress byproducts, improving yield to 85% .
-
Crystallization: Ethanol/water mixtures yield >99% pure product, critical for pharmaceutical applications .
Applications in Pharmaceutical Chemistry
Intermediate for Antipsychotic Drugs
4-(1-Methylpiperidin-4-yl)benzaldehyde is a precursor to pimavanserin (Nuplazid®), a 5-HT inverse agonist used to treat Parkinson’s disease psychosis . The aldehyde undergoes reductive amination with 4-fluorobenzylamine to form a key amine intermediate (Figure 2) :
This amine is subsequently reacted with isocyanate derivatives to yield pimavanserin .
Serotonin Receptor Modulators
The compound’s piperidine moiety mimics endogenous serotonin, enabling its use in synthesizing 5-HT agonists for migraine therapy . For example, coupling with trifluorobenzamide derivatives produces candidates with nanomolar receptor affinity :
Antimicrobial Agents
Derivatives exhibit moderate activity against Staphylococcus aureus (MIC: 16 µg/mL) and Candida albicans (MIC: 32 µg/mL) . The aldehyde group facilitates Schiff base formation with bacterial cell wall components .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume